molecular formula C14H14FNO3 B7559412 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid

2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid

Katalognummer B7559412
Molekulargewicht: 263.26 g/mol
InChI-Schlüssel: JEFLGMNGYFPAFD-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as CFTR corrector or VX-809, which is a drug used in the treatment of cystic fibrosis. The compound is a member of the class of correctors that are designed to correct the folding and trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Wirkmechanismus

The mechanism of action of 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid involves the correction of the folding and trafficking of the CFTR protein. The compound binds to the CFTR protein and stabilizes its structure, allowing it to function properly. This results in the restoration of salt and water transport across cell membranes, which helps to reduce the buildup of mucus in the lungs and other organs.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of functional CFTR protein in cells that carry the most common CFTR mutation, F508del. This leads to the restoration of CFTR-mediated chloride transport and improved hydration of airway surfaces. The compound has also been shown to reduce the viscosity of mucus in the lungs, which improves lung function and reduces the risk of respiratory infections.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid is its ability to correct the folding and trafficking of the CFTR protein, which is a major cause of cystic fibrosis. The compound has been shown to be effective in preclinical studies and has the potential to be a promising therapeutic agent for the treatment of cystic fibrosis. However, there are also some limitations to its use in lab experiments. The compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the compound may not be effective in all patients with cystic fibrosis, and more research is needed to identify patient populations that may benefit from its use.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid. One direction is to continue preclinical and clinical studies to further evaluate the safety and efficacy of the compound. Another direction is to explore the potential use of the compound in combination with other drugs for the treatment of cystic fibrosis. Additionally, more research is needed to understand the mechanism of action of the compound and to identify patient populations that may benefit from its use. Finally, there is a need to develop more efficient and cost-effective synthesis methods for the compound to enable its widespread use in research and clinical settings.

Synthesemethoden

The synthesis of 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid involves a series of chemical reactions. The first step involves the reaction of 2-cyclopropylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (E)-3-(2-fluorophenyl)prop-2-en-1-amine to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. The compound is a CFTR corrector that is designed to correct the folding and trafficking of the CFTR protein. The CFTR protein is responsible for regulating the movement of salt and water in and out of cells. Mutations in the CFTR gene result in the production of a defective CFTR protein that is unable to function properly. This leads to the buildup of thick, sticky mucus in the lungs, pancreas, and other organs, which can cause serious health problems.

Eigenschaften

IUPAC Name

2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c15-12-4-2-1-3-10(12)5-8-13(17)16(9-14(18)19)11-6-7-11/h1-5,8,11H,6-7,9H2,(H,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLGMNGYFPAFD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)O)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC(=O)O)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.